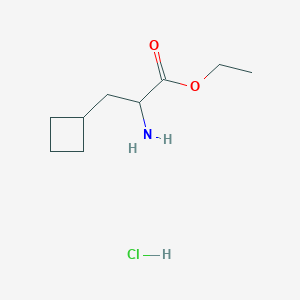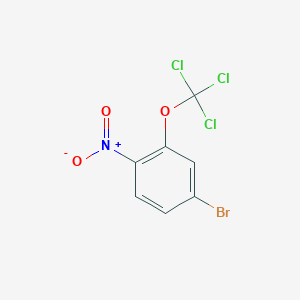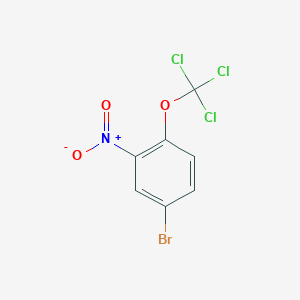
Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride
Übersicht
Beschreibung
Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 . It’s a compound that’s used in various scientific research .
Molecular Structure Analysis
The molecular structure of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride consists of a cyclobutyl group attached to a propanoate group, which is further connected to an ethyl group . The presence of the amino group and the hydrochloride group contributes to its reactivity .Physical And Chemical Properties Analysis
Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride has a molecular weight of 207.7 g/mol . It’s a pale-yellow to yellow-brown solid at room temperature . The compound has a density of 1.0±0.1 g/cm³, a boiling point of 227.8±13.0 °C at 760 mmHg, and a flash point of 95.0±17.4 °C .Wissenschaftliche Forschungsanwendungen
Tandem Ring Opening and Oximation
Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride is used in chemical reactions such as tandem ring opening and oximation. A study by Saravanan, Babu, and Muthusubramanian (2007) demonstrates this process, leading to the formation of ethyl 2-[amino(hydroxyimino)methyl]-3-aryl-5-(hydroxyimino)-5-arylpentanoate. This process is vital for exploring complex molecular structures and has potential applications in various fields, including pharmaceuticals and materials science (Saravanan, Babu, & Muthusubramanian, 2007).
Asymmetric Synthesis of Alkaloids
Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride is also instrumental in the asymmetric synthesis of alkaloids. Hirai et al. (1992) explored its use in constructing chiral building blocks for enantioselective alkaloid synthesis. This research highlights its importance in producing stereochemically complex natural products, which are crucial in drug discovery and development (Hirai, Terada, Yamazaki, & Momose, 1992).
Synthesis of Schiff and Mannich Bases
The compound is used in synthesizing Schiff and Mannich bases of isatin derivatives, as shown by Bekircan and Bektaş (2008). This synthesis is crucial in creating various biologically active compounds and has implications in medicinal chemistry (Bekircan & Bektaş, 2008).
Enantioselective Synthesis
Alonso, Santacana, Rafecas, and Riera (2005) detailed an enantioselective synthesis process starting from ethyl 2-amino-3-cyclobutylpropanoate hydrochloride. This process is crucial for preparing compounds with specific stereochemistry, a key aspect in pharmaceutical research (Alonso, Santacana, Rafecas, & Riera, 2005).
Crystal Packing and Molecular Interactions
The compound is used in studies of crystal packing and molecular interactions. For example, Zhang, Wu, and Zhang (2011) investigated the crystal packing of similar compounds, providing insight into the molecular interactions that dictate crystal formation (Zhang, Wu, & Zhang, 2011).
Polymorphism in Pharmaceuticals
Research by Vogt, Williams, Johnson, and Copley (2013) on polymorphic forms of a similar compound to ethyl 2-amino-3-cyclobutylpropanoate hydrochloride highlights its significance in understanding polymorphism in pharmaceutical compounds. This research is critical for drug formulation and stability studies (Vogt, Williams, Johnson, & Copley, 2013).
Safety And Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye protection, and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
ethyl 2-amino-3-cyclobutylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)8(10)6-7-4-3-5-7;/h7-8H,2-6,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGQARIVHOMQBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1CCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1403889.png)
![(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1403890.png)

![[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid](/img/structure/B1403893.png)

![2-Chloro-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B1403895.png)



![2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene](/img/structure/B1403906.png)



